molecular formula C19H21N5O3 B4762041 ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B4762041
M. Wt: 367.4 g/mol
InChI Key: KYXKTAMALCHYKC-UHFFFAOYSA-N
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Description

Ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including ester and carbamoyl groups, makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then reacted with 1-methyl-1H-pyrazole-3-carboxamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is unique due to its dual pyrazole ring system and the presence of both ester and carbamoyl functional groups. This structural complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 5-[(1-benzyl-5-methylpyrazol-3-yl)carbamoyl]-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-4-27-19(26)15-11-16(23(3)21-15)18(25)20-17-10-13(2)24(22-17)12-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXKTAMALCHYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=NN(C(=C2)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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